molecular formula C14H20O4 B14608768 2-Phenoxyethyl 3-hydroxy-3-methylpentanoate CAS No. 60359-37-7

2-Phenoxyethyl 3-hydroxy-3-methylpentanoate

Cat. No.: B14608768
CAS No.: 60359-37-7
M. Wt: 252.31 g/mol
InChI Key: TWLLZAFSCGRAKX-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 3-hydroxy-3-methylpentanoate is an organic compound with the molecular formula C14H20O4 It is a derivative of pentanoic acid and is characterized by the presence of a phenoxyethyl group and a hydroxy-methylpentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 3-hydroxy-3-methylpentanoate typically involves the esterification of 3-hydroxy-3-methylpentanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 3-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-keto-3-methylpentanoic acid or 3-methylpentanoic acid.

    Reduction: 2-Phenoxyethyl 3-hydroxy-3-methylpentanol.

    Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenoxyethyl 3-hydroxy-3-methylpentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 3-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with hydrophobic pockets in enzymes or receptors, while the hydroxy-methylpentanoate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylpentanoic acid: A branched-chain fatty acid with similar structural features.

    2-Phenoxyethanol: Shares the phenoxyethyl group but lacks the hydroxy-methylpentanoate moiety.

    3-Hydroxy-3-methylpentanoic acid: Similar backbone but without the phenoxyethyl group.

Uniqueness

2-Phenoxyethyl 3-hydroxy-3-methylpentanoate is unique due to the combination of the phenoxyethyl group and the hydroxy-methylpentanoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

CAS No.

60359-37-7

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2-phenoxyethyl 3-hydroxy-3-methylpentanoate

InChI

InChI=1S/C14H20O4/c1-3-14(2,16)11-13(15)18-10-9-17-12-7-5-4-6-8-12/h4-8,16H,3,9-11H2,1-2H3

InChI Key

TWLLZAFSCGRAKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(=O)OCCOC1=CC=CC=C1)O

Origin of Product

United States

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